Methyl[1-(5-methylthiophen-2-YL)ethyl]amine

Lipophilicity Membrane permeability CNS drug design

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine (CAS 921074-90-0; IUPAC: N-methyl-1-(5-methylthiophen-2-yl)ethanamine) is a chiral secondary amine featuring a 5-methyl-substituted thiophene ring linked to an N-methyl-ethylamine scaffold (C₈H₁₃NS, MW 155.26 g·mol⁻¹). Its computed logP of 2.73 and polar surface area (PSA) of 40.27 Ų position it as a moderately lipophilic, low-hydrogen-bond-donor building block distinct from simpler thiophene-ethylamine analogs.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B12078527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[1-(5-methylthiophen-2-YL)ethyl]amine
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C)NC
InChIInChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3
InChIKeyHXZNXVVQSBMWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[1-(5-methylthiophen-2-YL)ethyl]amine: Structural and Physicochemical Baseline for Thiophene-Ethylamine Building-Block Selection


Methyl[1-(5-methylthiophen-2-yl)ethyl]amine (CAS 921074-90-0; IUPAC: N-methyl-1-(5-methylthiophen-2-yl)ethanamine) is a chiral secondary amine featuring a 5-methyl-substituted thiophene ring linked to an N-methyl-ethylamine scaffold (C₈H₁₃NS, MW 155.26 g·mol⁻¹) . Its computed logP of 2.73 and polar surface area (PSA) of 40.27 Ų position it as a moderately lipophilic, low-hydrogen-bond-donor building block distinct from simpler thiophene-ethylamine analogs . The compound is commercially supplied as a free base or hydrochloride salt (CAS 1181533-98-1) at purities typically ≥95% for research use .

Why Methyl[1-(5-methylthiophen-2-YL)ethyl]amine Cannot Be Replaced by Generic Thiophene-Ethylamine Analogs


Although the thiophene-ethylamine scaffold is shared across numerous research intermediates, small structural modifications—specifically the presence or absence of the 5-methyl group on the thiophene ring and the N-methyl substituent—produce quantifiable shifts in lipophilicity, steric bulk, and hydrogen-bonding character that directly impact membrane permeability, CNS penetration potential, and downstream SAR interpretation . Generic substitution with des-methyl or primary-amine analogs cannot recapitulate the same logP–PSA profile, and class-level pharmacological data from methiopropamine indicate that even single-methyl alterations can meaningfully modulate monoamine transporter potency [1], making procurement of the exact congener essential for reproducible research.

Quantitative Differentiation Evidence for Methyl[1-(5-methylthiophen-2-YL)ethyl]amine Versus Closest Analogs


Elevated Lipophilicity (logP) Versus the Des-5-Methyl Analog Confers Enhanced Membrane Permeability Potential

The 5-methyl substituent on the thiophene ring increases the computed logP of Methyl[1-(5-methylthiophen-2-YL)ethyl]amine by approximately 0.31 log units relative to its des-5-methyl analog Methyl[1-(thiophen-2-yl)ethyl]amine . This difference corresponds to a roughly 2-fold increase in partition coefficient, a magnitude that can shift a compound across critical CNS permeability thresholds in drug-discovery programs .

Lipophilicity Membrane permeability CNS drug design

Increased Molecular Weight Without PSA Penalty Relative to Des-5-Methyl Analog Optimizes Passive Permeability–Hydrogen-Bond Balance

Addition of the 5-methyl group increases molecular weight by +14 Da (from 141.23 to 155.26 g·mol⁻¹) while leaving the topological polar surface area (TPSA) unchanged at 40.27 Ų . In multiparameter optimization schemes for CNS drugs, this decoupling—increased MW with static TPSA—is typically associated with improved passive permeation without sacrificing the low hydrogen-bonding capacity that favors brain access .

Physicochemical property optimization Brain exposure Permeability–PSA trade-off

N-Methyl Substitution Increases logP by ~0.7 Units Versus Primary Amine Analog, Modulating Basicity and Pharmacokinetics

N-Methylation of 1-(5-methylthiophen-2-yl)ethanamine (primary amine, logP ≈ 2.07) yields the target secondary amine with logP values in the 2.3–2.7 range, an increase of roughly 0.6–0.7 log units [1]. This N-methylation also reduces the hydrogen-bond donor count from 2 to 1, decreases basicity, and can alter metabolic stability (e.g., reduced susceptibility to monoamine oxidase) based on well-precedented medicinal chemistry principles .

N-Methylation effect Basicity modulation PK optimization

Class-Level Inference: Thiophene-Ring Methylation May Modulate Monoamine Transporter Potency Based on Methiopropamine SAR

Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine; MPA) acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with approximately one-third the norepinephrine reuptake potency and one-fifth the dopamine reuptake potency of dextroamphetamine in vitro [1]. The 5-methylthiophene analog 5-MMPA (mephedrene; N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine) is reported to be a more potent stimulant than MPA based on anecdotal human data, consistent with the SAR generalization that thiophene ring-methylation enhances monoamine transporter activity in this scaffold class [2][3]. Although direct quantitative data for the ethylamine chain-length variant (the target compound) are not available, the class-level SAR strongly suggests that the 5-methyl group confers enhanced pharmacological activity relative to des-methyl analogs, providing a rational basis for selecting the 5-methylated building block for target engagement studies. This inference must be confirmed by direct comparative assay for any specific target.

Monoamine transporter NDRI activity SAR extrapolation

Chiral Center Enables Stereochemical SAR Exploration, Differentiating from Achiral 2-Thiopheneethylamine Building Blocks

Unlike the achiral 2-(5-methylthiophen-2-yl)ethanamine (CAS 30433-92-2) and N-methyl-2-(thiophen-2-yl)ethanamine scaffolds, Methyl[1-(5-methylthiophen-2-YL)ethyl]amine contains a stereogenic center at the α-carbon of the ethylamine chain . The (R)-enantiomer is separately available (CAS 1213374-11-8), enabling procurement of enantiopure material for diastereoselective synthesis and enantioselective SAR studies . This chiral handle is absent in the simpler 2-thiopheneethylamine series, which lacks branching at the α-position.

Chiral building block Asymmetric synthesis Enantioselective SAR

Hydrochloride Salt Form Enhances Aqueous Solubility for In Vitro Assay Compatibility

The hydrochloride salt (CAS 1181533-98-1; MW 191.72 g·mol⁻¹) is the standard supplied form for research use, offering improved water solubility relative to the free base . Vendor specifications list purity at ≥95% (HPLC) for the hydrochloride, with long-term storage at ambient temperature in a dry environment, providing a reliable and consistent physical form for reproducible biological assay preparation . In contrast, many comparator free-base amines require cold storage or inert atmosphere handling to prevent degradation.

Salt selection Aqueous solubility Assay formulation

Recommended Application Scenarios for Methyl[1-(5-methylthiophen-2-YL)ethyl]amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring logP > 2.0 and PSA < 50 Ų

The compound's logP of 2.73 and PSA of 40.27 Ų place it within favorable CNS drug-like space (logP 2–5, PSA < 75 Ų). When a thiophene-containing secondary amine scaffold is required for CNS target engagement, the 5-methyl substitution provides an incremental logP gain of ~0.3 units over the des-methyl analog without sacrificing the low PSA, making it the preferred building block for SAR exploration aimed at optimizing brain exposure .

Enantioselective SAR Studies Requiring a Chiral α-Methylamine Handle

The α-methyl substitution generates a stereogenic center absent in simple 2-thiopheneethylamine building blocks. Research groups investigating stereochemical recognition at GPCRs, transporters, or enzymes can procure the (R)-enantiomer (CAS 1213374-11-8) or the racemate to establish enantioselective structure–activity relationships, a capability not offered by achiral comparators such as 2-(5-methylthiophen-2-yl)ethanamine .

Monoamine Transporter Pharmacology: Scaffold Selection for NDRI Candidate Exploration

Class-level SAR from methiopropamine (MPA) and its 5-methyl analog 5-MMPA indicates that thiophene ring methylation enhances monoamine transporter activity within this scaffold family . Although direct comparative data for the ethylamine chain-length variant are not available, the 5-methylated compound is the rational choice for initiating NDRI-focused medicinal chemistry campaigns, as the des-methyl analog is predicted to exhibit weaker transporter inhibition based on the MPA/5-MMPA precedent.

High-Throughput Screening Library Design Requiring Stable, High-Purity Amine Building Blocks

The hydrochloride salt (CAS 1181533-98-1) is supplied at ≥95% purity with room-temperature storage stability, facilitating incorporation into compound management workflows without cold-chain logistics . For screening libraries requiring a thiophene-ethylamine core with enhanced lipophilicity and a secondary amine for further derivatization, the 5-methyl-N-methyl substitution pattern offers a differentiated physicochemical profile that complements simpler thiophene-amine entries in the library .

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